Ortho-Cyano Substitution Enables Exclusive Intramolecular Cyclization on Nickel(0)
The ortho-cyano group in 2-(2-methylallyl)benzonitrile is essential for oxidative addition of the Ar–CN bond to nickel(0), a reaction that does not occur with the para-cyano isomer [1]. In the presence of Ni(cod)₂ and PnBu₃ with Me₂AlCl as an additive, the ortho-substituted monomer undergoes intramolecular cyclization to yield a nickeladihydropyrrole complex [1]. This unique reactivity enables downstream catalytic functionalization pathways unavailable to the para isomer or unsubstituted α-methylstyrene.
| Evidence Dimension | Reactivity in Ar–CN bond oxidative addition to Ni(0) |
|---|---|
| Target Compound Data | Intramolecular oxidative cyclization occurs; nickeladihydropyrrole complex formed |
| Comparator Or Baseline | Para-cyano-α-methylstyrene (4-cyano isomer) |
| Quantified Difference | No reaction observed with para isomer under identical conditions |
| Conditions | Ni(cod)₂, PnBu₃, Me₂AlCl additive, C₆D₆ solvent at ambient temperature |
Why This Matters
The ortho-specific reactivity enables selective catalytic transformations that cannot be replicated with para-substituted or unsubstituted analogs, making this monomer essential for nickel-catalyzed C-CN bond functionalization research.
- [1] Ogoshi, S., et al. (2011). Intramolecular oxidative cyclization of alkenes and nitriles with nickel(0). Journal of the American Chemical Society, 133(15), 5720-5723. View Source
